![molecular formula C10H10Cl3NO2 B096123 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione CAS No. 15482-83-4](/img/structure/B96123.png)
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione, also known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancer. CCNU belongs to the class of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain.
Mechanism Of Action
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione is a DNA alkylating agent, which means that it forms covalent bonds with DNA molecules, leading to DNA damage and cell death. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione primarily targets rapidly dividing cells, such as cancer cells, by interfering with their DNA replication and transcription processes. The mechanism of action of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione involves the formation of highly reactive intermediates, which can react with DNA bases and cause cross-linking between DNA strands.
Biochemical And Physiological Effects
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can cause various biochemical and physiological effects, including bone marrow suppression, gastrointestinal toxicity, and pulmonary toxicity. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can also cause neurotoxicity, which can lead to cognitive impairment, seizures, and peripheral neuropathy.
Advantages And Limitations For Lab Experiments
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has several advantages for lab experiments, including its ability to cross the blood-brain barrier and target cancer cells in the brain. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione is also relatively stable and can be stored for long periods of time. However, 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has several limitations, including its toxicity and potential for side effects. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione also has a narrow therapeutic window, which means that the dose must be carefully monitored to avoid toxicity.
Future Directions
There are several future directions for the research of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione. One potential direction is the development of new formulations of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione that can improve its efficacy and reduce its toxicity. Another direction is the investigation of the molecular mechanisms underlying 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione resistance in cancer cells. Additionally, the combination of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione with other chemotherapeutic agents or immunotherapies may enhance its efficacy and reduce its toxicity. Overall, the research on 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has the potential to lead to new treatments for cancer and improve patient outcomes.
Synthesis Methods
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can be synthesized by the reaction of 1,2,4,5-tetrazine with 2-chloroethanol, followed by the reaction of the resulting product with 5-chloro-1,2,4-cyclohexadiene-1,4-dione. The final product is obtained after purification by recrystallization.
Scientific Research Applications
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
properties
CAS RN |
15482-83-4 |
|---|---|
Product Name |
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione |
Molecular Formula |
C10H10Cl3NO2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl3NO2/c11-1-3-14(4-2-12)8-6-9(15)7(13)5-10(8)16/h5-6H,1-4H2 |
InChI Key |
MSHUKKIAVAFRSS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C=C(C1=O)Cl)N(CCCl)CCCl |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)Cl)N(CCCl)CCCl |
Other CAS RN |
15482-83-4 |
synonyms |
2-[Bis(2-chloroethyl)amino]-5-chloro-p-benzoquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



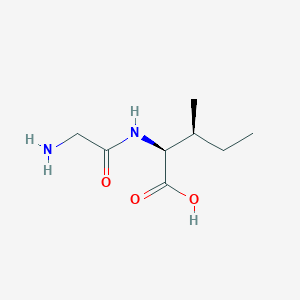
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)
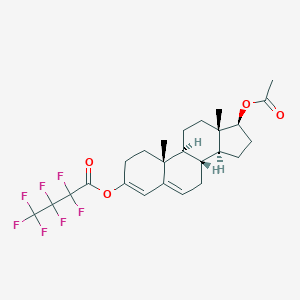
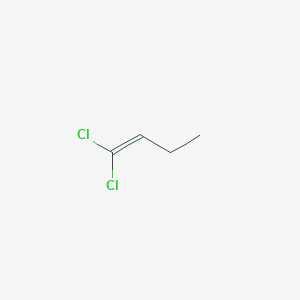
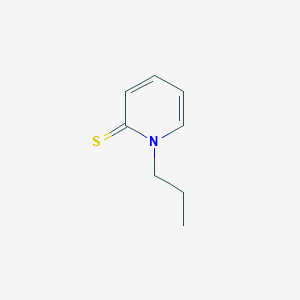

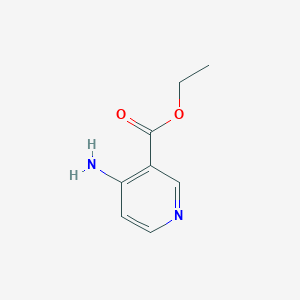
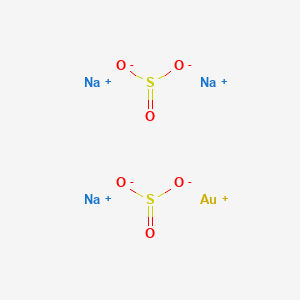
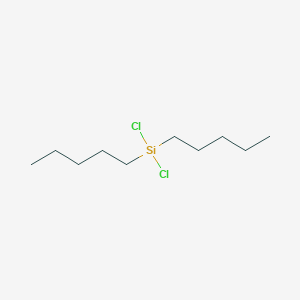
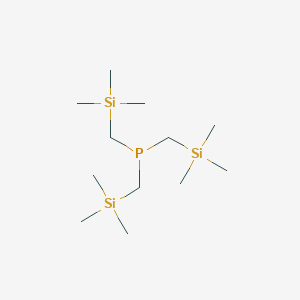
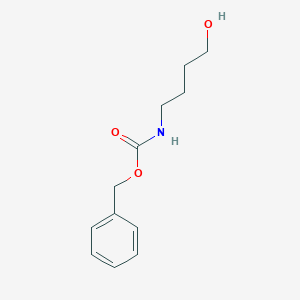
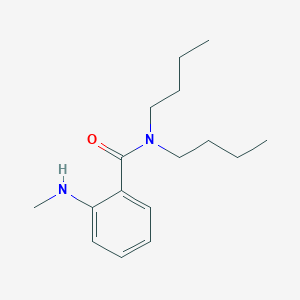
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)